molecular formula C19H25N3O2 B4621198 N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE

N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE

Cat. No.: B4621198
M. Wt: 327.4 g/mol
InChI Key: SHCVSPAMBXTHNB-UHFFFAOYSA-N
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Description

N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzisoxazole ring

Preparation Methods

The synthesis of N3-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the benzisoxazole ring, followed by the introduction of the diethylamino group and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied.

Scientific Research Applications

N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N3-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-4-22(5-2)15-9-7-14(8-10-15)20-19(23)18-16-12-13(3)6-11-17(16)24-21-18/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCVSPAMBXTHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NOC3=C2CC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE

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